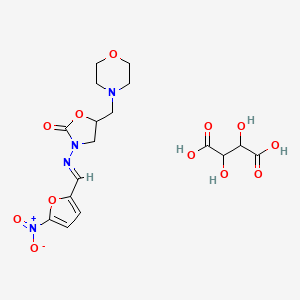Furaltadone (+)-tartrate salt
CAS No.:
Cat. No.: VC20191736
Molecular Formula: C17H22N4O12
Molecular Weight: 474.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H22N4O12 |
|---|---|
| Molecular Weight | 474.4 g/mol |
| IUPAC Name | 2,3-dihydroxybutanedioic acid;5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C13H16N4O6.C4H6O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15;5-1(3(7)8)2(6)4(9)10/h1-2,7,11H,3-6,8-9H2;1-2,5-6H,(H,7,8)(H,9,10)/b14-7+; |
| Standard InChI Key | NUQMJOZPYRELIB-FJUODKGNSA-N |
| Isomeric SMILES | C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-].C(C(C(=O)O)O)(C(=O)O)O |
| Canonical SMILES | C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-].C(C(C(=O)O)O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Furaltadone (+)-tartrate salt (CAS 14343-71-6) is a tartaric acid derivative of furaltadone, with the molecular formula C₁₇H₂₂N₄O₁₂ and a molecular weight of 474.38 g/mol . The parent compound, furaltadone (CAS 139-91-3), has a simpler structure (C₁₃H₁₆N₄O₆) and lacks the tartrate moiety . The tartrate salt enhances solubility and stability, critical for formulation in aqueous media.
Table 1: Key Molecular Properties
| Property | Furaltadone (+)-Tartrate Salt | Furaltadone (Base) |
|---|---|---|
| Molecular Formula | C₁₇H₂₂N₄O₁₂ | C₁₃H₁₆N₄O₆ |
| Molecular Weight (g/mol) | 474.38 | 324.29 |
| CAS Number | 14343-71-6 | 139-91-3 |
| Hydrogen Bond Donors | 4 | 2 |
| Hydrogen Bond Acceptors | 14 | 10 |
| Rotatable Bonds | 7 | 5 |
Stereochemical Features
The tartrate component introduces two defined stereocenters, conferring chirality to the molecule. The L-tartrate configuration is specified in the (+)-enantiomer, as evidenced by the SMILES notation:
O[C@H]([C@@H](O)C(O)=O)C(O)=O.O=C1OC(CN2CCOCC2)CN1N=Cc1ccc(o1)N(=O)=O . This stereospecificity influences interactions with microbial enzymes and contributes to the compound’s bioactivity .
Physicochemical Properties
The compound exists as a yellow crystalline solid at room temperature, with a melting point of 206°C (dec.) for the base form . Its solubility profile varies across solvents:
-
Water: Moderate solubility, enhanced by tartrate salt formation
Synthesis and Industrial Production
Reaction Pathway
Furaltadone (+)-tartrate salt is synthesized via a multi-step process:
-
Condensation: 5-Nitrofurfuraldehyde reacts with morpholine to form a Schiff base intermediate.
-
Cyclization: The intermediate undergoes oxazolidinone ring closure under acidic conditions.
-
Salt Formation: The free base is treated with L-tartaric acid to yield the tartrate salt.
Table 2: Synthesis Parameters
| Step | Reagents/Conditions | Yield Optimization Factors |
|---|---|---|
| Condensation | Morpholine, ethanol, 60°C | pH control (6.5–7.0) |
| Cyclization | HCl, reflux | Reaction time (4–6 hr) |
| Salt Formation | L-Tartaric acid, aqueous medium | Stoichiometric ratio (1:1) |
Industrial Scaling
Hydrothermal techniques and solid-state reactions are employed for large-scale production, achieving >85% purity. Critical quality control measures include HPLC analysis for residual solvents and chiral chromatography to verify enantiomeric excess (>99%) .
Mechanism of Antimicrobial Action
Nitrofuran Pharmacology
Furaltadone (+)-tartrate salt exerts bactericidal effects via nitroreductase-mediated activation. The nitro group (NO₂) is reduced to reactive intermediates (e.g., nitro anions), which:
-
Disrupt acetyl-CoA metabolism, impairing energy production
-
Generate oxidative stress through superoxide radical formation
Spectrum of Activity
In vitro studies demonstrate efficacy against:
-
Gram-positive bacteria: Staphylococcus aureus (MIC₉₀: 2 µg/mL)
-
Gram-negative bacteria: Salmonella enteritidis (MIC₉₀: 4 µg/mL)
-
Protozoa: Histomonas meleagridis (IC₅₀: 1.5 µg/mL)
Applications in Veterinary Medicine
Poultry Infections
Furaltadone (+)-tartrate salt is a first-line treatment for:
-
Coccidiosis: Reduces oocyst shedding by 90% in broiler chickens at 50 mg/kg feed
-
Blackhead disease (histomoniasis): 98% survival rate in turkeys with 10-day oral administration
Aquaculture Use
Emerging applications include control of Aeromonas hydrophila in fish farms, though regulatory restrictions apply in the EU due to metabolite concerns .
Pharmacokinetics and Metabolism
Absorption and Distribution
Oral bioavailability in chickens is 62–68%, with peak plasma concentrations (Cₘₐₓ) of 8.2 µg/mL achieved at 2 hr post-administration . The compound exhibits moderate tissue penetration, accumulating in the liver and kidneys.
Metabolic Pathways
Hepatic metabolism involves:
-
Nitroreduction to amino derivatives
-
Conjugation with glucuronic acid
The metabolite 3-amino-2-oxazolidinone (AMOZ) has raised regulatory concerns due to potential carcinogenicity .
Research Frontiers
Drug Resistance Mitigation
Combination therapies with β-lactam antibiotics show synergistic effects against methicillin-resistant Staphylococcus aureus (MRSA), reducing MIC values by 4–8 fold .
Nanodelivery Systems
Encapsulation in chitosan nanoparticles improves oral bioavailability to 89% in murine models, potentially enabling dose reduction .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume